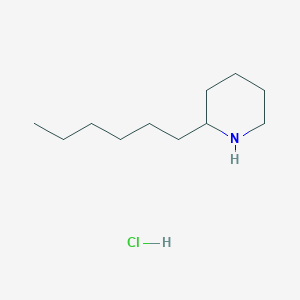

2-Hexylpiperidine hydrochloride

Description

Contextual Significance of Piperidine (B6355638) Scaffolds in Organic and Medicinal Chemistry Research

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a cornerstone structure in the fields of organic and medicinal chemistry. researchgate.net This scaffold is not merely a synthetic curiosity but is a prevalent feature in a vast number of biologically active natural products, including many alkaloids, as well as in a multitude of commercial pharmaceuticals and agrochemicals. abcr.com The ubiquity of the piperidine motif stems from its unique structural and physicochemical properties.

Unlike flat aromatic rings, the piperidine scaffold adopts a three-dimensional chair-like conformation, which provides a rigid and defined orientation for appended functional groups. abcr.com This "3D shape" is crucial for enabling specific interactions with biological targets like proteins and enzymes. abcr.com The introduction of chiral centers on the piperidine ring can significantly influence a molecule's druggability by affecting its binding affinity, selectivity, and pharmacokinetic properties. acs.orglifechemicals.com Researchers in drug discovery often utilize piperidine scaffolds to modulate a compound's characteristics, such as its solubility and lipophilicity (logP/logD), which are critical for its behavior in biological systems. acs.orglifechemicals.com The ability to fine-tune these properties makes piperidine derivatives highly valuable as building blocks in the design of new therapeutic agents across a wide spectrum of diseases. nih.govresearchgate.net

Overview of Key Research Avenues for 2-Hexylpiperidine (B1266496) Hydrochloride within Chemical Science

2-Hexylpiperidine hydrochloride, a derivative where a hexyl group is attached at the 2-position of the piperidine ring, represents a specific example of this important class of compounds. As an alkylpiperidine, its research interest lies primarily in its utility as a synthetic intermediate and as a scaffold for more complex molecules. evitachem.com The hydrochloride salt form is typical for such amines, serving to enhance stability and increase solubility in aqueous media for research applications. evitachem.com

Key research avenues for this compound fall into several categories:

Synthetic Methodology: The development of efficient and stereoselective methods for synthesizing 2-substituted piperidines is an active area of research. Modern approaches include the iridium-catalyzed asymmetric hydrogenation of corresponding pyridinium (B92312) salts to yield enantioenriched products and the alkylative ring-opening of bicyclic aziridinium (B1262131) ions with organocopper reagents. nih.govresearchgate.net These advanced methods provide routes to chiral 2-alkylpiperidines, which are valuable for creating complex target molecules. nih.gov

Building Block in Synthesis: this compound serves as a versatile building block. The piperidine nitrogen can act as a nucleophile, while the hexyl group provides a lipophilic component. evitachem.com It can be used as a precursor in the synthesis of natural product analogues or other complex organic structures. researchgate.net

Ligand in Catalysis: The nitrogen atom in the piperidine ring can coordinate with transition metals. Heterocyclic compounds, including piperidine derivatives, are actively being explored as new classes of ligands for catalysis, for instance, in nickel-catalyzed cross-coupling reactions. nih.gov While specific studies on 2-hexylpiperidine as a ligand are not prominent, its structural motif fits the profile of compounds investigated for creating novel catalytic systems. nih.govrsc.org

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These characteristics are essential for its handling and application in a laboratory setting.

| Property | Value/Description |

| Chemical Formula | C₁₁H₂₄ClN |

| Molecular Weight | 205.77 g/mol |

| Appearance | Typically a white crystalline solid. evitachem.com |

| Solubility | Highly soluble in water due to its ionic hydrochloride form. evitachem.com |

| CAS Number | 857381-43-2 (for hydrochloride salt) |

| Free Base CAS | 940-53-4 (for 2-Hexylpiperidine) |

Synthesis and Characterization

The synthesis of this compound generally involves the preparation of the 2-hexylpiperidine free base followed by its conversion to the hydrochloride salt.

Common synthetic strategies for the base include:

N-Alkylation followed by Reduction: A pyridine (B92270) ring can be alkylated to form an N-alkylpyridinium salt, which is then reduced to the corresponding piperidine.

Direct Alkylation: The direct alkylation of piperidine itself can be challenging to control at the 2-position but is a potential route.

Cyclization: The cyclization of precursors like 1-amino-heptane derivatives can form the piperidine ring. evitachem.com

Asymmetric Synthesis: For chiral products, methods like the iridium-catalyzed enantioselective hydrogenation of 2-alkylpyridines are employed. nih.gov

Once the 2-hexylpiperidine base is obtained, it is treated with hydrochloric acid (HCl) in a suitable solvent, such as ethanol (B145695) or ether, to precipitate the stable hydrochloride salt. evitachem.comnih.gov

Characterization of the final product relies on standard analytical techniques to confirm its structure and purity.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the protons on the piperidine ring, the hexyl chain, and the N-H proton. The chemical shifts and splitting patterns would confirm the connectivity. |

| ¹³C NMR | Resonances for each of the 11 unique carbon atoms in the hexylpiperidine structure. |

| FT-IR | Characteristic absorption bands for N-H stretching (as an ammonium (B1175870) salt), C-H stretching and bending, and C-N stretching. |

| Mass Spectrometry | The molecular ion peak corresponding to the free base (C₁₁H₂₃N) would be observed, along with characteristic fragmentation patterns. |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-hexylpiperidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N.ClH/c1-2-3-4-5-8-11-9-6-7-10-12-11;/h11-12H,2-10H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FURZRYPAQYJNBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1CCCCN1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

857381-43-2 | |

| Record name | 2-hexylpiperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Hexylpiperidine Hydrochloride and Its Analogs

Direct Synthesis Approaches

Direct synthesis approaches focus on the construction of the piperidine (B6355638) ring as the core of the molecule. These methods often involve cyclization or hydrogenation of appropriate precursors.

Catalytic Hydrogenation of Pyridine (B92270) Precursors for Piperidine Ring Formation

The catalytic hydrogenation of pyridine is a common and convenient method for preparing the piperidine scaffold. dtic.mil This process involves the reduction of the aromatic pyridine ring to a saturated piperidine ring, typically using a metal catalyst and hydrogen gas. For the synthesis of 2-substituted piperidines like 2-hexylpiperidine (B1266496), the corresponding 2-substituted pyridine is used as the starting material.

Table 1: Catalysts and Conditions for Pyridine Hydrogenation

| Catalyst System | Substrate Example | Key Features | Reference |

| Nickel | Pyridine | High temperature (170-200°C) | dtic.mil |

| C6F5(CH2)2B(C6F5)2 (Lewis Acid) | 2-phenyl-6-methyl-pyridine | Metal-free hydrogenation, proceeds via FLP mechanism | rsc.org |

| Ir-catalyst with MeO-BoQPhos | 2-alkyl-pyridines | Asymmetric hydrogenation, produces enantioenriched piperidines | nih.gov |

Multicomponent Reactions and Condensation Strategies in Piperidine Synthesis

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like piperidines by combining three or more starting materials in a single step. frontiersin.orgnih.govnih.gov These strategies can rapidly build molecular complexity from simple, readily available precursors. nih.gov

One prominent strategy for pyridine and piperidine synthesis is the formal [2+2+2] cycloaddition of alkynes and nitriles, which has been extensively studied. nih.gov Transition metal catalysts, particularly those from groups 4-8 such as Ruthenium (Ru) and Iron (Fe), are often employed. nih.gov For example, [Cp*Ru(MeCN)3]PF6 has been shown to be an effective catalyst for the synthesis of 2-aminopyridines from diynes and cyanamides, which are precursors to substituted piperidines. nih.gov

Another innovative approach is the boronyl radical-catalyzed (4+2) cycloaddition. nih.gov This method allows for the synthesis of densely substituted piperidines by reacting 3-aroyl azetidines with various alkenes. nih.gov The reaction is notable for its high modularity, broad substrate scope, and use of simple, metal-free catalysts under mild conditions. nih.gov Condensation reactions, such as the Dieckmann condensation, have also been utilized for ring closure in the synthesis of piperidone intermediates, which can then be reduced to the corresponding piperidines. dtic.mil

Stereoselective Synthesis of Chiral 2-Hexylpiperidine Derivatives

The biological activity of piperidine-containing compounds can be highly dependent on their stereochemistry. google.com Therefore, methods that control the three-dimensional arrangement of atoms during synthesis are of great importance. Asymmetric catalysis is a primary tool for achieving this, enabling the production of specific enantiomers of chiral molecules like 2-hexylpiperidine. sigmaaldrich.commt.com

Asymmetric Catalysis for Enantioenriched Piperidines

Asymmetric catalysis utilizes chiral catalysts to guide a chemical reaction towards the formation of a single stereoisomer. mt.com Chiral Lewis acids and transition metal complexes are powerful tools for this purpose. sigmaaldrich.com

Several strategies have been developed for the asymmetric synthesis of substituted piperidines:

Rhodium-Catalyzed Asymmetric Reductive Heck Reaction : This method allows for the synthesis of enantioenriched 3-substituted piperidines from pyridine. The process involves a three-step sequence: partial reduction of pyridine, a Rh-catalyzed asymmetric carbometalation of the resulting dihydropyridine (B1217469) with boronic acids, and a final reduction to yield the piperidine. snnu.edu.cn This approach provides access to a wide variety of functionalized piperidines in high yield and excellent enantioselectivity. snnu.edu.cn

Phosphine-Catalyzed [4+2] Annulation : The enantioselective annulation of imines with allenes, catalyzed by chiral phosphines, represents another route to chiral piperidine derivatives. nih.gov

Iridium-Catalyzed Allylic Cyclization : Enantiomeric Iridium catalysts can be used to synthesize chiral vinylpiperidine building blocks with high selectivity, which serve as precursors to various piperidine alkaloids. nih.gov

Enantioselective Reduction Techniques Applied to Piperidine Ring Systems

Enantioselective reduction is a specific form of asymmetric catalysis focused on the stereocontrolled reduction of prochiral precursors. A highly effective method for synthesizing enantioenriched 2-alkyl piperidines is the iridium-catalyzed enantioselective hydrogenation of 2-alkyl-pyridines. nih.gov

This reaction, developed by researchers at Boehringer Ingelheim, utilizes a specific chiral ligand, MeO-BoQPhos, in combination with an iridium catalyst. nih.gov The process achieves high levels of enantioselectivity, with enantiomeric ratios (er) up to 93:7. nih.gov The resulting enantioenriched 2-alkylpiperidines are valuable intermediates that can be converted into more complex, biologically interesting molecules. nih.gov

Table 2: Enantioselective Synthesis of 2-Alkyl Piperidines via Hydrogenation

| Catalyst System | Ligand | Substrate | Enantiomeric Ratio (er) | Reference |

| Iridium (Ir) | MeO-BoQPhos | 2-Alkyl-pyridines | Up to 93:7 | nih.gov |

Advanced Functionalization Strategies of the Piperidine Core

Beyond constructing the piperidine ring, advanced strategies focus on its selective modification. Site-selective C-H functionalization is a powerful technique that allows for the direct introduction of functional groups at specific positions (C2, C3, or C4) of a pre-existing piperidine ring, avoiding lengthy de novo syntheses. nih.govresearchgate.net

Dirhodium catalysts have proven particularly effective for these transformations. nih.gov The site of functionalization can be controlled by carefully selecting the nitrogen-protecting group (N-Pg) on the piperidine and the structure of the dirhodium catalyst. nih.govresearchgate.net

C2 Functionalization : The C2 position is electronically activated by the adjacent nitrogen atom. Using N-Boc-piperidine with a Rh2(R-TCPTAD)4 catalyst or N-Bs-piperidine with a Rh2(R-TPPTTL)4 catalyst leads to the formation of 2-substituted piperidine analogues. nih.govresearchgate.net The Rh2(R-TPPTTL)4-catalyzed reactions are notably efficient, showing high diastereoselectivity. researchgate.net

C4 Functionalization : To overcome the electronic preference for C2, a combination of a sterically demanding protecting group and catalyst, such as N-α-oxoarylacetyl-piperidines with Rh2(S-2-Cl-5-BrTPCP)4, can direct functionalization to the more sterically accessible C4 position. nih.govresearchgate.net

C3 Functionalization : The C3 position is electronically deactivated, making direct C-H functionalization challenging. An indirect, multi-step approach involving the cyclopropanation of N-Boc-tetrahydropyridine followed by a regioselective and stereoselective ring-opening of the cyclopropane (B1198618) intermediate can be used to introduce substituents at the C3 position. nih.govresearchgate.net

These strategies have been successfully applied to generate a library of positional analogues of methylphenidate, demonstrating the power of catalyst-controlled C-H functionalization. nih.gov

Biocatalytic Carbon-Hydrogen Oxidation for Selective Functionalization

A significant challenge in synthetic chemistry has been the selective functionalization of saturated, three-dimensional molecules like piperidines, which lack the predictable reactivity of flat, aromatic systems such as pyridine. nih.govresearchgate.net A groundbreaking approach combines biocatalysis with radical chemistry to overcome this hurdle. This method utilizes enzymes to perform highly selective carbon-hydrogen (C–H) oxidation on the piperidine ring. acs.org

Researchers have successfully employed engineered enzymes to introduce hydroxyl (-OH) groups at specific positions on the piperidine scaffold. chemistryviews.org These enzymes, developed through processes like directed evolution, can act on inexpensive and readily available carboxylated piperidines to create enantiopure hydroxyacid-containing intermediates. chemrxiv.orgacs.org This biocatalytic step is analogous to the site-selective halogenation used in aromatic chemistry, providing a crucial "handle" for subsequent modifications. chemrxiv.orgresearchgate.net The process is scalable and offers access to complex, stereochemically rich building blocks that were previously difficult to synthesize. chemistryviews.orgchemrxiv.org

Table 1: Enzymes Used in Biocatalytic C–H Oxidation of Piperidines

| Enzyme Class | Specific Enzyme Example | Function | Source |

|---|---|---|---|

| Hydroxylase | Engineered Proline-4-Hydroxylase (P4H810) | Introduces hydroxyl groups into 2-carboxylated piperidines. | chemistryviews.org |

| Hydroxylase | trans-4-Proline Hydroxylase (trans-P4H) | Introduces hydroxyl groups into 2-carboxylated piperidines. | chemistryviews.org |

Radical Cross-Coupling Methods for Piperidine Diversification

Following the selective installation of a hydroxyl group via biocatalysis, radical cross-coupling methods are employed to achieve diversification of the piperidine scaffold. nih.govresearchgate.net This two-step strategy provides a powerful platform for the modular and diastereoselective functionalization of piperidines. nih.gov The hydroxylated intermediates undergo radical cross-coupling reactions, such as Ni-electrocatalytic decarboxylative cross-coupling, to forge new carbon-carbon bonds. chemistryviews.orgnih.gov

This combination of biocatalytic C–H oxidation and radical cross-coupling is directly comparable to the well-established sequence of electrophilic aromatic substitution followed by palladium-based cross-coupling for flat aromatic molecules. nih.govresearchgate.net It streamlines the synthesis of complex 3D molecules by enabling the attachment of a wide variety of substituents to the piperidine core. drughunter.com This approach is particularly valuable because it harnesses the reactivity of radical intermediates to create previously inaccessible synthetic routes and sidesteps many reactions that require precious metal catalysts. acs.orgdrughunter.com

2-Hexylpiperidine Hydrochloride as a Synthetic Intermediate and Building Block

Beyond its synthesis, this compound and its analogs are valuable as synthetic intermediates. The functionalized piperidine ring is a key structural motif in numerous biologically active compounds, making these derivatives sought-after building blocks for constructing more elaborate molecules.

Role in the Elaboration of Complex Molecular Architectures

The modular synthetic strategies described above grant chemists access to a wide array of substituted piperidines, which can then serve as key fragments in the synthesis of complex molecular architectures. chemrxiv.orgresearchgate.net These intermediates dramatically simplify the synthetic routes to medicinally important molecules and natural products. chemrxiv.org For example, this approach has been successfully applied to the synthesis of the neurokinin 1 antagonist (+)-L-733,060, demonstrating its utility in constructing molecules with significant therapeutic potential. acs.org The ability to rapidly generate diverse and complex piperidine structures is crucial for medicinal chemists aiming to address challenging biological targets with molecules that possess high sp³ character, enhancing both specificity and favorable physicochemical properties. chemistryviews.org

Derivatization for Scaffold Modification and Chemical Library Synthesis

The true power of modern synthetic methodologies lies in their application to the creation of chemical libraries for drug discovery. ljmu.ac.uk A molecular scaffold, such as the 2-hexylpiperidine core, provides the foundation for the systematic and rational synthesis of a multitude of derivatives. mdpi.com By using the functional handles installed via biocatalysis and radical coupling, chemists can perform iterative C–N or C–C functionalization using a broad range of coupling partners and reaction types. ljmu.ac.uk

This derivatization allows for the exploration of chemical space around the core scaffold, which is essential for structure-activity relationship (SAR) studies. Success in drug development often correlates with molecular complexity and three-dimensionality (Fsp³). ljmu.ac.uk The synthesis of sp³-rich libraries based on scaffolds like substituted piperidines addresses the need for novel compounds that can interact with complex biological targets in ways that flatter, less-diverse libraries cannot. ljmu.ac.uk

Table 2: Common Reactions for Scaffold Derivatization

| Reaction Type | Description |

|---|---|

| Reductive Amination | Forms a new C-N bond by reacting an amine with a carbonyl group under reducing conditions. |

| Acylation | Introduces an acyl group (R-C=O) via reaction with an acyl chloride or anhydride. |

| Isocyanate Addition | Reacts an amine with an isocyanate (R-N=C=O) to form a urea (B33335) linkage. |

| Peptide Coupling | Forms an amide bond between an amine and a carboxylic acid, often mediated by coupling reagents like HATU. |

Reactivity and Mechanistic Studies of 2 Hexylpiperidine Hydrochloride

Investigation of Reaction Pathways and Kinetics Involving the Piperidine (B6355638) Ring

The reactivity of the piperidine ring in 2-hexylpiperidine (B1266496) hydrochloride is primarily dictated by the nitrogen atom and the adjacent C-H bonds. The nitrogen lone pair makes the ring basic and nucleophilic, while the α-protons can be susceptible to deprotonation under certain conditions.

Kinetic studies on related piperidine systems, such as the reaction between 1,2-dinitrobenzene (B166439) and piperidine in n-hexane, reveal that the reaction proceeds via a base-catalyzed SNAr mechanism. The formation of an electron donor-acceptor (EDA) complex between the reactants precedes the formation of the σ-intermediate, a key step in the reaction pathway. The concentration of piperidine can influence the apparent second-order rate constant, highlighting the role of the piperidine as both a nucleophile and a base catalyst. rsc.org

Furthermore, the N-alkylation of piperidines is a fundamental transformation. The kinetics of such reactions are influenced by the nature of the alkylating agent and the reaction conditions. For instance, the slow addition of an alkyl halide to a solution of piperidine can favor monoalkylation over the formation of quaternary ammonium (B1175870) salts. rsc.org The presence of the hexyl group at the 2-position in 2-hexylpiperidine would sterically hinder the approach of electrophiles to the nitrogen atom, likely resulting in slower reaction kinetics for N-alkylation compared to unsubstituted piperidine.

Catalytic dynamic resolution of N-Boc-2-lithiopiperidine has been employed for the enantioselective synthesis of 2-substituted piperidines. This process involves the dynamic equilibrium between enantiomeric lithiated species, with a chiral ligand influencing the rate of reaction of one enantiomer over the other. nih.gov While not directly studying 2-hexylpiperidine, this highlights a potential pathway for controlling the stereochemistry at the C2 position.

Role of 2-Hexylpiperidine Hydrochloride in Catalysis and Ligand Design Research

Although no specific studies detailing the use of this compound as a catalyst or ligand were found, its structural features suggest potential applications. The 2-hexyl substituent would impart significant steric bulk, which could be advantageous in certain catalytic reactions by creating a specific chiral pocket around the metal center, thereby influencing enantioselectivity.

For example, a dimeric copper(II) complex with a hexyl bis(pyrazolyl)acetate ligand has been shown to be an efficient catalyst for allylic oxidations. mdpi.com This demonstrates that ligands incorporating a hexyl group can be effective in catalysis. It is conceivable that N-functionalized derivatives of 2-hexylpiperidine could act as ligands in similar transformations.

The general class of piperidine derivatives has been explored in various catalytic contexts. For instance, they have been used in catalytic dynamic resolutions and as ancillary ligands in ruthenium complexes for metathesis polymerization. nih.gov The specific contribution of a 2-hexyl group in such systems would need to be experimentally determined but would be expected to enhance solubility in nonpolar solvents and influence the stereochemical outcome of reactions.

Chemical Transformations Leading to Structurally Diverse Analogs and Their Research Utility

The chemical modification of piperidine scaffolds is a cornerstone of medicinal chemistry and materials science, enabling the synthesis of a vast array of structurally diverse analogs with tailored properties. While specific transformations starting from this compound are not documented, general methods for piperidine functionalization can be extrapolated.

The synthesis of substituted piperidine analogs is a subject of ongoing research, with numerous methods developed for their construction. ajchem-a.comnih.govmdpi.com These methods often involve multi-component reactions, cyclization strategies, and the functionalization of pre-existing piperidine rings. For 2-hexylpiperidine, further substitution could be achieved at the nitrogen atom (N-alkylation, N-acylation, N-arylation) or potentially at other positions on the ring through lithiation followed by quenching with an electrophile, a strategy demonstrated for other 2-substituted piperidines. nih.gov

For instance, an efficient synthesis of cis-2,6-di-(2-quinolylpiperidine), an analog of the natural product norlobelane, was achieved starting from a protected piperidine-2,6-dicarboxaldehyde. nih.gov This highlights how functional groups on the piperidine ring can be elaborated to create complex and biologically relevant molecules. A similar approach could theoretically be applied to a derivative of 2-hexylpiperidine to introduce further functionality.

The research utility of such analogs is vast. Piperidine derivatives are investigated for a wide range of biological activities, and the ability to synthesize a library of analogs from a common starting material like 2-hexylpiperidine would be valuable for structure-activity relationship (SAR) studies. ajchem-a.com

Studies on Protonation States and Conformational Dynamics of Piperidine Derivatives

The biological activity and chemical reactivity of piperidine derivatives are intrinsically linked to their protonation state and conformational preferences. The piperidine ring exists in a chair conformation, and substituents can occupy either an axial or equatorial position.

The protonation of the piperidine nitrogen in this compound results in a positively charged ammonium salt. The pKa of the conjugate acid of piperidine is approximately 11.2, and the presence of the electron-donating hexyl group at the 2-position is expected to have a minor influence on this value.

The conformational equilibrium of the piperidine ring is a well-studied phenomenon. For a 2-substituted piperidine like 2-hexylpiperidine, there is a conformational preference for the substituent to occupy the equatorial position to minimize steric interactions. In the case of the N-H proton in piperidine itself, there is a slight preference for the equatorial position.

Upon protonation, the conformational landscape can change. For this compound, the bulky hexyl group will strongly favor the equatorial position. The proton on the nitrogen will also have a conformational preference, which can be influenced by solvent and other factors. Studies on related 2-substituted piperazines have shown a preference for the axial conformation of the substituent, which can be stabilized by intramolecular hydrogen bonding in some cases. nih.gov While 2-hexylpiperidine lacks the second heteroatom of piperazine, this highlights the subtle interplay of forces that determine conformational preference.

The conformational equilibrium of the piperidine ring can be represented as follows:

| Conformer | 2-Hexyl Group Position | N-H Proton Position | Relative Stability |

| Chair 1 | Equatorial | Axial | More Stable |

| Chair 2 | Axial | Equatorial | Less Stable |

This table represents the expected major and minor conformers based on steric considerations. The actual equilibrium would be determined by the specific energetic penalties associated with each conformation.

Advanced Analytical Techniques for Structural Elucidation and Characterization

Spectroscopic Methods for Comprehensive Structural Assignment

Spectroscopic techniques are indispensable for the detailed structural analysis of 2-Hexylpiperidine (B1266496) hydrochloride, offering a holistic view of its atomic and molecular properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Configurational and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the three-dimensional structure of 2-Hexylpiperidine hydrochloride in solution. Both ¹H and ¹³C NMR provide critical data for assigning the configuration and analyzing the conformational dynamics of the piperidine (B6355638) ring.

The piperidine ring typically adopts a chair conformation, which is the most stable arrangement. wikipedia.org For 2-substituted piperidines like 2-Hexylpiperidine, the substituent can occupy either an axial or an equatorial position. The relative stability of these conformers is influenced by steric interactions. Generally, the equatorial conformation is favored to minimize steric strain.

Detailed analysis of coupling constants and chemical shifts in the ¹H NMR spectrum allows for the determination of the relative stereochemistry of the protons on the piperidine ring. For instance, the coupling constants between adjacent protons (vicinal coupling) are dependent on the dihedral angle between them, which can differentiate between axial and equatorial orientations.

| Nucleus | Chemical Shift (ppm) in CDCl₃ | Reference |

|---|---|---|

| ¹H | 2.79, 2.19, 1.51 | wikipedia.org |

| ¹³C | 47.0, 27.2, 25.2 | wikipedia.org |

| ¹H (another example) | 2.788, 2.18, 1.53 | chemicalbook.com |

Mass Spectrometry (MS and MSn) for Molecular Formula Determination and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for confirming the molecular formula.

Tandem mass spectrometry (MS/MS or MSⁿ) experiments are employed to investigate the fragmentation pathways of the protonated molecule. nih.gov In the positive ion mode using electrospray ionization (ESI), the protonated molecule [M+H]⁺ of piperidine alkaloids is subjected to collision-induced dissociation (CID). A common fragmentation pathway for piperidine derivatives involves the cleavage of the piperidine ring. nih.gov For 2-Hexylpiperidine, characteristic losses would include the hexyl side chain and fragments from the piperidine ring itself. The study of these fragmentation patterns provides valuable structural information and can help in the identification of related alkaloids in complex mixtures. nih.govnih.gov For example, the cleavage of the C-C bond adjacent to the nitrogen atom is a dominant fragmentation pathway in aliphatic amines. libretexts.org

| Technique | Observation | Significance | Reference |

|---|---|---|---|

| ESI-MS/MS | Neutral elimination of water or acetic acid is a major fragmentation pathway for certain piperidine alkaloids. | Provides insights into stereochemistry. | nih.gov |

| EI-MS | Provides complementary fragmentation information to ESI-MS/MS. | Aids in comprehensive structural characterization. | nih.gov |

| HRMS | Accurate mass measurement for elemental composition determination. | Confirms molecular formula. | acs.org |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in this compound. bellevuecollege.edu The IR spectrum reveals characteristic absorption bands corresponding to the vibrational modes of specific bonds within the molecule.

Key vibrational bands for this compound include:

N-H stretching: A broad absorption band is typically observed in the region of 3300-3500 cm⁻¹ for the N-H bond of the secondary amine hydrochloride. libretexts.orgnih.gov

C-H stretching: Absorptions for the C-H bonds of the alkyl chain and the piperidine ring appear in the 2850-3000 cm⁻¹ region. nih.gov

C-H bending: Bending vibrations for the CH₂ groups are generally found below 1500 cm⁻¹. researchgate.net

C-N stretching: The C-N stretching vibration usually appears in the 1000-1250 cm⁻¹ range.

The precise positions and shapes of these bands can provide information about the molecular environment and conformation. rsc.orgnih.gov Theoretical calculations using methods like Density Functional Theory (DFT) can be used to simulate the vibrational spectra and aid in the assignment of experimental bands. researchgate.netmdpi.com

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| N-H (amine hydrochloride) | Stretching | 3300-3500 (broad) | libretexts.orgnih.gov |

| C-H (alkyl) | Stretching | 2850-3000 | nih.gov |

| CH₂ | Bending (Scissoring) | ~1450-1475 | researchgate.net |

| C-N | Stretching | 1000-1250 | libretexts.org |

Chromatographic Methods for Separation and Purity Assessment in Research Settings

Chromatographic techniques are essential for the separation, purification, and purity assessment of this compound in research environments.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separations

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for both the analysis and purification of this compound.

Analytical HPLC: In its analytical mode, HPLC is used to determine the purity of a sample and to quantify the amount of this compound present. nih.gov A reversed-phase C18 column is commonly employed with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. florajournal.comphcogres.com Detection is often achieved using a UV detector, although piperidine itself lacks a strong chromophore, which can present a challenge. nih.gov Derivatization with a UV-active reagent can be used to enhance detection sensitivity. nih.gov

Preparative HPLC: For the isolation and purification of this compound from reaction mixtures or natural extracts, preparative HPLC is the method of choice. lcms.czijrpr.comamazonaws.com This technique utilizes larger columns and higher flow rates to handle larger sample loads. ijrpr.com The goal is to obtain a highly pure fraction of the target compound for further studies. ijrpr.comthermofisher.com Fraction collection is guided by the detector signal, allowing for the isolation of the desired peak. ijrpr.com

| Parameter | Analytical HPLC | Preparative HPLC | Reference |

|---|---|---|---|

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | C18 (larger dimensions) | nih.govflorajournal.comamazonaws.com |

| Mobile Phase | Acetonitrile/Water or Methanol/Water mixtures | Similar to analytical, optimized for separation and solubility | florajournal.comphcogres.com |

| Flow Rate | ~1.0 mL/min | Significantly higher (e.g., 10-100 mL/min) | florajournal.comijrpr.com |

| Detection | UV (often requires derivatization), ELSD, MS | UV, MS | nih.govnih.govresearchgate.net |

High-Performance Thin-Layer Chromatography (HPTLC) for Qualitative and Quantitative Research Applications

High-Performance Thin-Layer Chromatography (HPTLC) is a powerful planar chromatographic technique that offers a rapid and cost-effective method for the qualitative and quantitative analysis of this compound. nih.govresearchgate.net

Qualitative Analysis: HPTLC is used for the identification of this compound in a sample by comparing its retention factor (Rf) value to that of a known standard. nih.gov The use of specific spray reagents can aid in the visualization of the separated spots.

Quantitative Analysis: Densitometric scanning of the HPTLC plate allows for the quantification of the separated compound. researchgate.net The area of the spot is proportional to the amount of substance present. This method can be validated according to ICH guidelines for linearity, precision, accuracy, and robustness, making it suitable for routine quality control in a research setting. nih.govresearchgate.net HPTLC is particularly advantageous for the simultaneous analysis of multiple samples on a single plate, increasing throughput. researchgate.net

| Parameter | Typical Conditions | Reference |

|---|---|---|

| Stationary Phase | Silica gel 60 F254 pre-coated aluminum plates | nih.govresearchgate.net |

| Mobile Phase | Mixture of non-polar and polar solvents (e.g., Toluene:Ethyl acetate:Diethyl ether) | researchgate.net |

| Detection | Densitometric scanning at a specific wavelength after visualization | nih.govresearchgate.net |

| Linearity Range (example) | 200-700 ng/spot for piperine | researchgate.net |

X-ray Crystallography for Absolute Configuration and Solid-State Structural Determinationnih.govrsc.org

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. nih.gov For this compound, this technique can provide precise information on its absolute configuration, bond lengths, bond angles, and the arrangement of molecules within the crystal lattice (crystal packing).

The process begins with the growth of a suitable single crystal of the compound. It is a common practice to convert molecules to their hydrochloride salts, as this often improves crystallinity. mdpi.com Once a high-quality crystal is obtained, it is mounted in an X-ray diffractometer and bombarded with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. By analyzing the position and intensity of these spots, a three-dimensional electron density map of the molecule can be calculated, from which the atomic structure is ultimately resolved. mdpi.com

For a chiral molecule like 2-hexylpiperidine (with a stereocenter at the C2 position), X-ray crystallography can determine the absolute configuration (R or S) without ambiguity, provided the analysis is performed with sufficient care (e.g., measuring anomalous dispersion). researchgate.net The resulting structural data reveals the conformation of the piperidine ring, which typically adopts a chair conformation, and the orientation of the hexyl substituent. rsc.orgevitachem.com Furthermore, the analysis elucidates intermolecular interactions, such as the hydrogen bonds between the piperidinium (B107235) proton (N-H⁺) and the chloride anion (Cl⁻), which are fundamental to the stability of the crystal lattice. mdpi.com

Table 2: Representative Crystallographic Data for a Piperidine Hydrochloride Salt

| Parameter | Example Value | Description |

| Chemical Formula | C₁₁H₂₄ClN | The elemental composition of one formula unit. |

| Crystal System | Monoclinic | A crystal system defined by three unequal axes with one oblique angle. rsc.org |

| Space Group | P2₁/c | Describes the symmetry elements within the crystal's unit cell. mdpi.com |

| a (Å) | 9.151 | Unit cell dimension along the a-axis. mdpi.com |

| b (Å) | 12.522 | Unit cell dimension along the b-axis. mdpi.com |

| c (Å) | 25.493 | Unit cell dimension along the c-axis. mdpi.com |

| β (°) | 105.16 | The angle of the non-orthogonal axis in a monoclinic system. mdpi.com |

| Volume (ų) | 2819.5 | The volume of the unit cell. mdpi.com |

| Z | 4 | The number of formula units per unit cell. mdpi.com |

| R-factor | < 0.05 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

Computational and Theoretical Chemistry Studies of 2 Hexylpiperidine Hydrochloride

Quantum Mechanical Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical calculations are fundamental to understanding the electronic structure and predicting the reactivity of 2-Hexylpiperidine (B1266496) hydrochloride. These calculations, often employing methods like Density Functional Theory (DFT), provide detailed information about the molecule's electron distribution, orbital energies, and electrostatic potential.

Key Research Findings:

Electron Distribution and Reactivity: The distribution of electrons within the 2-Hexylpiperidine hydrochloride molecule dictates its reactivity. The nitrogen atom in the piperidine (B6355638) ring, being a heteroatom, significantly influences the electronic properties. The protonation of the nitrogen to form the hydrochloride salt further alters the electron density, making the nitrogen atom a key site for interactions.

Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy gap between HOMO and LUMO indicates the molecule's stability and its propensity to participate in chemical reactions. For piperidine derivatives, these orbitals are often localized around the nitrogen atom and the substituent, in this case, the hexyl group. researchgate.net

Electrostatic Potential: Mapping the electrostatic potential onto the electron density surface reveals the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). In this compound, the area around the positively charged nitrogen atom is expected to be electrophilic, while the hexyl chain would be relatively non-polar.

Table 1: Predicted Electronic Properties of a Piperidine Derivative

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the energy of the highest energy electrons available for donation. |

| LUMO Energy | 1.2 eV | Represents the energy of the lowest energy orbital available to accept electrons. |

| HOMO-LUMO Gap | 7.7 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. researchgate.net |

| Dipole Moment | 2.1 D | A non-zero dipole moment indicates an uneven distribution of electron density. |

Note: These are representative values for a piperidine derivative and can vary based on the specific computational method and basis set used.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of this compound, exploring its conformational flexibility and interactions with its environment over time. These simulations are crucial for understanding how the molecule behaves in a solution or when interacting with a biological target. nih.gov

Key Research Findings:

Solvation Effects: The interaction of this compound with solvent molecules, such as water, is critical for its behavior in biological systems. MD simulations can model the formation of a solvation shell around the molecule, highlighting the role of hydrogen bonding between the hydrochloride group and water.

Intermolecular Interactions: When interacting with other molecules, such as a receptor binding site, this compound can form various non-covalent interactions, including hydrogen bonds, van der Waals forces, and electrostatic interactions. MD simulations can elucidate the nature and strength of these interactions, providing a detailed view of the binding process. nih.gov

Density Functional Theory (DFT) Applications for Mechanistic Elucidation and Thermochemistry

Density Functional Theory (DFT) is a powerful quantum mechanical method widely used to study the properties of molecules like this compound. nih.govresearchgate.net It offers a good balance between accuracy and computational cost, making it suitable for a wide range of applications.

Key Research Findings:

Reaction Mechanisms: DFT calculations can be used to map out the potential energy surface of a chemical reaction involving this compound. This allows for the identification of transition states and the calculation of activation energies, providing a detailed understanding of the reaction mechanism. researchgate.net For instance, DFT could be used to study the mechanism of its synthesis or its metabolic pathways.

Thermochemical Properties: DFT can accurately predict various thermochemical properties, such as the heat of formation, enthalpy, and Gibbs free energy. researchgate.netnih.gov These properties are essential for understanding the stability of the molecule and the thermodynamics of reactions it may undergo.

Vibrational Analysis: DFT calculations can predict the vibrational frequencies of the molecule, which correspond to the peaks observed in an infrared (IR) spectrum. This allows for the theoretical prediction and interpretation of experimental IR spectra.

Table 2: DFT-Calculated Thermochemical Data for a Piperidine Derivative

| Property | Calculated Value | Unit |

| Heat of Formation (Gas Phase) | -150.5 | kJ/mol |

| Enthalpy | -135.2 | kJ/mol |

| Gibbs Free Energy | -75.8 | kJ/mol |

Note: These values are illustrative and depend on the level of theory and basis set employed in the DFT calculation. nih.govnist.gov

Computational Approaches to Structure-Activity Relationship (SAR) at the Molecular Level

Computational methods are invaluable for establishing Structure-Activity Relationships (SAR), which correlate a molecule's chemical structure with its biological activity. oncodesign-services.com For this compound, these approaches can help in understanding how its structural features contribute to its potential biological effects.

Ligand-Receptor Interaction Modeling and Binding Mechanism Analysis

Understanding how this compound interacts with a biological target (receptor) is crucial for predicting its pharmacological activity. nih.gov Molecular docking and other computational techniques are used to model these interactions.

Key Research Findings:

Binding Pose Prediction: Molecular docking simulations can predict the preferred orientation (pose) of this compound within the binding site of a receptor. nih.gov This information is critical for understanding the key interactions that stabilize the ligand-receptor complex.

Identification of Key Residues: These models can identify the specific amino acid residues in the receptor that form important interactions with the ligand. For piperidine derivatives, interactions often involve the protonated nitrogen forming hydrogen bonds or salt bridges with acidic residues like aspartate or glutamate (B1630785) in the receptor. nih.govrsc.org

Binding Affinity Estimation: Docking programs can provide a score that estimates the binding affinity of the ligand for the receptor. While not always perfectly accurate, these scores are useful for ranking different compounds and prioritizing them for further experimental testing.

Prediction of Spectroscopic Parameters and Spectral Interpretation

Computational chemistry can predict various spectroscopic properties of this compound, which aids in the interpretation of experimental spectra and the confirmation of its structure. researchgate.net

Key Research Findings:

NMR Spectra Prediction: Quantum mechanical methods, particularly DFT, can be used to calculate the nuclear magnetic shielding tensors of the atoms in the molecule. researchgate.net These tensors are then used to predict the chemical shifts in ¹H and ¹³C NMR spectra. chemicalbook.com This can be a powerful tool for assigning peaks in experimental spectra and for distinguishing between different isomers or conformers.

IR and Raman Spectra: As mentioned earlier, DFT calculations can predict the vibrational frequencies of the molecule, which can be directly compared to experimental IR and Raman spectra. This helps in identifying the characteristic vibrational modes of the piperidine ring and the hexyl substituent.

Mass Spectrometry Fragmentation: While not a direct prediction of the entire spectrum, computational methods can help in understanding the fragmentation patterns observed in mass spectrometry. nih.gov By calculating bond dissociation energies, it is possible to predict which bonds are most likely to break upon ionization, aiding in the interpretation of the mass spectrum.

Table 3: Computationally Predicted ¹H NMR Chemical Shifts for a Piperidine Moiety

| Proton | Predicted Chemical Shift (ppm) | Experimental Range (ppm) |

| H-2 (axial) | 2.6 - 2.8 | 2.5 - 2.9 |

| H-2 (equatorial) | 3.0 - 3.2 | 2.9 - 3.3 |

| H-3, H-5 (axial) | 1.4 - 1.6 | 1.3 - 1.7 |

| H-3, H-5 (equatorial) | 1.7 - 1.9 | 1.6 - 2.0 |

| H-4 (axial) | 1.3 - 1.5 | 1.2 - 1.6 |

| H-4 (equatorial) | 1.6 - 1.8 | 1.5 - 1.9 |

Note: Predicted shifts are highly dependent on the computational method, solvent model, and the specific conformation of the molecule. chemicalbook.com

In Silico Design and Virtual Screening of Novel Piperidine Scaffolds for Targeted Research

The piperidine scaffold is a common motif in many biologically active compounds. researchgate.netthieme-connect.com Computational methods can be used to design and screen novel piperidine derivatives with desired properties, accelerating the drug discovery process.

Key Research Findings:

Library Design: Based on the SAR data obtained from studies of known piperidine derivatives, computational tools can be used to design virtual libraries of novel compounds with potentially improved activity or other desirable properties. mdpi.com This can involve modifying the substituents on the piperidine ring or altering the ring itself.

Virtual Screening: Large databases of chemical compounds can be computationally screened against a specific biological target to identify potential "hits." rsc.orgnih.govnih.govresearchgate.net This process, known as virtual screening, is much faster and less expensive than traditional high-throughput screening. For piperidine scaffolds, this could involve searching for compounds that fit well into a particular receptor binding site. sciengpub.ir

ADME/Tox Prediction: In silico models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of novel compounds. mdpi.com This is crucial for identifying drug candidates with favorable pharmacokinetic and safety profiles early in the discovery process.

Future Directions in 2 Hexylpiperidine Hydrochloride Research

Development of More Efficient and Environmentally Sustainable Synthetic Routes

A primary objective in contemporary organic chemistry is the development of synthetic pathways that are not only high-yielding but also economically viable and environmentally benign. For 2-Hexylpiperidine (B1266496) and its salts, future research will likely focus on moving away from traditional, multi-step syntheses that often require harsh reagents and generate significant waste.

Recent breakthroughs in piperidine (B6355638) synthesis have set the stage for these advancements. For instance, modern methods increasingly combine hydrogenation and functionalization into one-pot processes, which accelerates the synthesis and reduces costs. mdpi.com The use of organocatalysis is also gaining traction as a more sustainable alternative to traditional metal catalysis. mdpi.com

A particularly promising strategy is the "hydrogen borrowing" [5 + 1] annulation method, which uses an iridium(III) catalyst for a sequence of oxidation, amination, and hydrogen transfer steps to form the piperidine ring stereoselectively. nih.gov Another innovative approach involves the intramolecular amination of boronic esters, which proceeds through the formation of a nitrogen-boron bond. mdpi.com

Furthermore, a groundbreaking modular strategy has been developed that dramatically simplifies the synthesis of complex piperidines. medhealthreview.comnews-medical.net This two-step process involves:

Biocatalytic C-H oxidation: Enzymes are used to precisely install hydroxyl groups onto the piperidine ring. medhealthreview.comnews-medical.net

Radical cross-coupling: Nickel electrocatalysis is then used to form new carbon-carbon bonds at the site of the hydroxyl groups. medhealthreview.comnews-medical.net

This method significantly reduces the number of synthetic steps (from as many as 17 down to 2-5) and avoids the need for expensive and toxic heavy metals like palladium. medhealthreview.comnews-medical.net Adopting such enzymatic and electrochemical methods for the synthesis of 2-hexylpiperidine precursors could lead to a more sustainable and cost-effective production pipeline.

Exploration of Novel Chemical Transformations and Derivatizations for Advanced Materials or Catalysts

Beyond improving its synthesis, future research will explore new ways to chemically modify 2-Hexylpiperidine hydrochloride to create derivatives with unique properties suitable for advanced materials or as catalysts. The hexyl group provides a lipophilic anchor, while the piperidine ring offers a versatile scaffold for further functionalization.

The modular approach mentioned previously, which combines enzymatic C-H oxidation with radical cross-coupling, is a powerful tool for this purpose. acs.org It allows for the selective functionalization of the piperidine ring, enabling the creation of a diverse library of derivatives from a common starting material. acs.org By applying this to a 2-hexylpiperidine core, researchers could introduce a wide array of substituents to fine-tune the molecule's steric and electronic properties.

For example, derivatization could be used to attach chromophores, fluorophores, or redox-active moieties to the piperidine ring, leading to new functional materials for electronics or sensing applications. The introduction of chiral centers through asymmetric synthesis could yield enantiomerically pure derivatives that can serve as ligands for asymmetric catalysis or as chiral resolving agents. nih.gov The development of such novel transformations will be key to unlocking new applications for 2-hexylpiperidine-based compounds beyond their current uses.

Integration of Advanced Computational Modeling for Predictive Chemistry and Rational Design

Computational chemistry has become an indispensable tool in modern chemical research, enabling scientists to predict molecular properties and design new compounds with greater speed and accuracy. For this compound, the integration of advanced computational modeling offers a pathway to rationally design new derivatives with desired functionalities.

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational technique that has been successfully applied to piperidine derivatives. tandfonline.commdpi.comnih.gov QSAR models establish a mathematical correlation between the chemical structure of a molecule and its biological activity or physical properties. tandfonline.commdpi.com By developing QSAR models for a series of 2-hexylpiperidine derivatives, researchers could predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. tandfonline.com

These models often employ a variety of molecular descriptors, including 2D autocorrelation and 3D geometrical descriptors, to capture the essential structural features of the molecules. tandfonline.comnih.gov In addition to QSAR, techniques like molecular docking and molecular dynamics simulations can provide detailed insights into how piperidine derivatives interact with biological targets or self-assemble to form new materials. researchgate.net For instance, computational studies have been used to design novel piperidine-based inhibitors by predicting their binding energy and conformation within a target protein's active site. researchgate.net This predictive power accelerates the discovery process and reduces the reliance on costly and time-consuming trial-and-error experimentation. mdpi.com

Synergistic Application of Multidisciplinary Approaches in Piperidine Chemistry Research

The future of research into this compound and other complex molecules lies in the convergence of multiple scientific disciplines. The challenges of developing sustainable syntheses, creating novel materials, and accurately predicting molecular behavior are too complex to be solved from a single perspective.

A prime example of a successful multidisciplinary approach is the recently developed modular synthesis of piperidines, which emerged from a collaboration between experts in enzymology, electrochemistry, and synthetic organic chemistry. medhealthreview.comacs.org This synergy allowed the researchers to combine the precision of biocatalysis with the efficiency of modern cross-coupling reactions. news-medical.net

Similarly, the field of predictive chemistry relies on the close integration of computational science, data science, and experimental chemistry. arxiv.org Large chemical databases are being used to train sophisticated machine learning models that can predict the properties of new molecules, including those with a piperidine core. arxiv.org Looking ahead, research on this compound will benefit from combining:

Organic Synthesis: To build the core molecule and its derivatives.

Biotechnology: To develop enzymes for selective and sustainable functionalization. acs.org

Electrochemistry: To drive novel, efficient coupling reactions. medhealthreview.com

Computational Chemistry: To model, predict, and guide the design of new compounds. researchgate.net

Materials Science: To characterize and find applications for the newly created derivatives.

By fostering collaboration across these fields, the scientific community can accelerate the pace of discovery and unlock the full potential of piperidine chemistry.

Q & A

Q. What quality control measures ensure batch-to-batch consistency in synthesized this compound?

- Methodological Answer :

- In-Process Controls : Monitor reaction progress via TLC (Rf = 0.3 in EtOAc/hexane).

- Final Product : Validate by melting point (mp = 189–191°C) and HPLC purity (>98%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.